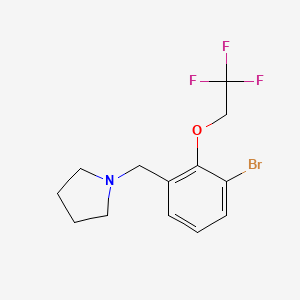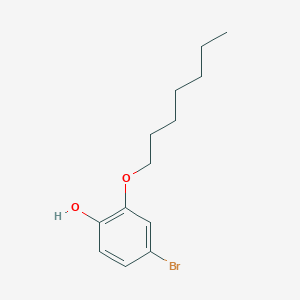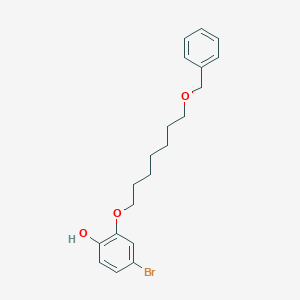
4-Bromo-2-(octyloxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(octyloxy)phenol is an organic compound with the molecular formula C14H21BrO2 It is a derivative of phenol, where the hydrogen atom in the para position relative to the hydroxyl group is replaced by a bromine atom, and an octyloxy group is attached to the ortho position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(octyloxy)phenol typically involves the bromination of 2-(octyloxy)phenol. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is generally performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
化学反応の分析
Types of Reactions
4-Bromo-2-(octyloxy)phenol can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Aromatic Substitution: The octyloxy group can be substituted by nucleophiles, especially under basic conditions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Aromatic Substitution: Strong nucleophiles like alkoxides or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Reactions: Products depend on the electrophile or nucleophile used.
Oxidation: Quinones.
Reduction: Hydroquinones.
科学的研究の応用
4-Bromo-2-(octyloxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-2-(octyloxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the octyloxy group can influence the compound’s binding affinity and specificity. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function.
類似化合物との比較
Similar Compounds
4-Bromophenol: Lacks the octyloxy group, making it less hydrophobic and potentially less bioactive.
2-Bromo-4-(octyloxy)phenol: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
4-Bromo-2-(methoxy)phenol: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.
Uniqueness
4-Bromo-2-(octyloxy)phenol is unique due to the presence of both the bromine atom and the octyloxy group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and research studies.
特性
IUPAC Name |
4-bromo-2-octoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO2/c1-2-3-4-5-6-7-10-17-14-11-12(15)8-9-13(14)16/h8-9,11,16H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKVOUZLLVHQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=CC(=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














